molecular formula C31H26N4O4 B14447567 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole CAS No. 76195-77-2

2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole

Cat. No.: B14447567
CAS No.: 76195-77-2
M. Wt: 518.6 g/mol
InChI Key: DEBXADNBHYMNQK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 3-nitrophenyl derivatives, and indole derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining the 4-methoxyphenyl and 3-nitrophenyl derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the dihydropyrazole ring through intramolecular cyclization.

    Coupling Reactions: Attaching the indole moiety to the dihydropyrazole intermediate using palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing chromatography and recrystallization methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1H-indole: A simpler indole derivative with similar structural features.

    3-(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-indole: Another indole derivative with different substitution patterns.

    5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazole: A related dihydropyrazole compound.

Uniqueness

2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole is unique due to its combination of indole, dihydropyrazole, and nitrophenyl moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

76195-77-2

Molecular Formula

C31H26N4O4

Molecular Weight

518.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole

InChI

InChI=1S/C31H26N4O4/c1-38-24-14-10-20(11-15-24)28-19-29(34(33-28)22-6-5-7-23(18-22)35(36)37)30-26-8-3-4-9-27(26)32-31(30)21-12-16-25(39-2)17-13-21/h3-18,29,32H,19H2,1-2H3

InChI Key

DEBXADNBHYMNQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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